7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are essential components of nucleic acids and play vital roles in various biochemical processes. This compound features multiple functional groups that enhance its potential applications in medicinal chemistry and biochemistry.
This compound can be synthesized through various organic reactions involving readily available precursors. Its structural complexity allows for diverse synthetic routes, which can be optimized for yield and purity.
The compound is classified as a purine derivative, specifically a substituted purine, due to the presence of the purine core structure. Its unique functional groups categorize it further into the realm of bioactive compounds, potentially influencing cellular processes.
The synthesis of 7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key steps may include:
The optimization of reaction conditions (temperature, solvent, and catalysts) is crucial to achieve high yields. Techniques such as chromatography may be employed for purification.
The molecular formula for 7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is . The structural representation can be described using the following data:
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCOInChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19)The compound's 2D structure showcases its functional groups and connectivity within the purine framework. The presence of hydroxyl and amino groups significantly influences its chemical behavior.
7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes involved in purine metabolism or interact with nucleic acids (DNA/RNA), influencing cellular processes such as replication and transcription.
The exact pathways depend on the specific application but generally involve modulation of enzyme activity or interference with nucleic acid functions.
The compound is likely to exhibit:
Key chemical properties include:
Relevant data should be gathered through experimental methods to confirm these properties.
7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione holds potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4